ETHYLPropiolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

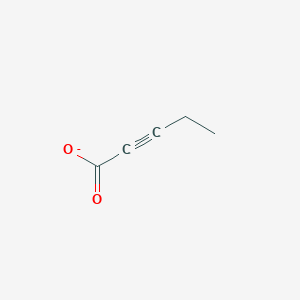

Molecular Formula |

C5H5O2- |

|---|---|

Molecular Weight |

97.09 g/mol |

IUPAC Name |

pent-2-ynoate |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7)/p-1 |

InChI Key |

MINRDQDGBLQBGD-UHFFFAOYSA-M |

Canonical SMILES |

CCC#CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Propiolate from Propiolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl propiolate from propiolic acid, focusing on the widely utilized Fischer-Speier esterification reaction. Ethyl propiolate is a valuable reagent and building block in organic synthesis, notable for its electrophilic alkyne group which is exploited in the creation of more complex molecules.[1] This document details the core chemical principles, experimental setups, and quantitative data associated with this process to aid researchers in its safe and efficient execution.

Core Reaction: Fischer-Speier Esterification

The primary method for synthesizing ethyl propiolate from propiolic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (propiolic acid) with an alcohol (ethanol) to yield an ester (ethyl propiolate) and water.[2][3] The reaction is reversible, and its equilibrium nature necessitates specific strategies to achieve high yields.[4][5]

Reaction Scheme:

The mechanism, initiated by the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, increases the electrophilicity of the carbonyl carbon.[4][5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[5]

Reaction Parameters and Optimization

Achieving a high yield of ethyl propiolate requires careful management of the reaction equilibrium. The two most common strategies are:

-

Use of Excess Reagent: Employing a large excess of one of the reactants, typically the more cost-effective and easily removable ethanol (B145695), shifts the equilibrium towards the products in accordance with Le Châtelier's principle.[5]

-

Removal of Water: As water is a product, its continuous removal from the reaction mixture will drive the reaction to completion.[5] Common laboratory techniques to achieve this include:

-

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) to physically separate the water as it is formed.

-

Dehydrating Agents: The use of desiccants or water scavengers, such as molecular sieves, can effectively remove water from the reaction medium.

-

Catalysts:

A strong acid catalyst is essential for this reaction. Commonly used catalysts include:

-

p-Toluenesulfonic Acid (p-TsOH)[2]

-

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)

-

Strongly acidic ion-exchange resins (e.g., Dowex 50W X2)[6]

The choice of catalyst can influence reaction time, yield, and purification requirements. While sulfuric acid is effective and inexpensive, solid acid catalysts like ion-exchange resins can simplify product workup as they are easily filtered off.

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of ethyl propiolate, representing different approaches to driving the reaction equilibrium.

Protocol 1: Synthesis using Excess Ethanol and Sulfuric Acid Catalyst

This protocol is a standard and straightforward method suitable for many laboratory settings.

Methodology:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add propiolic acid, followed by a significant excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of propiolic acid).

-

Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude ethyl propiolate can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Protocol 2: Synthesis with Azeotropic Water Removal (Dean-Stark Apparatus)

This method is highly effective for maximizing yield by continuously removing the water byproduct.

Methodology:

-

Reaction Setup: A round-bottom flask is fitted with a Dean-Stark trap, which is in turn connected to a reflux condenser. A magnetic stirrer is placed in the flask.

-

Reagent Addition: Add propiolic acid, a slight excess of ethanol (e.g., 1.5-2 molar equivalents), and an appropriate solvent that forms a water azeotrope (e.g., toluene) to the flask.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon condensation, the denser water will separate and collect in the arm of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap (typically 2-5 hours).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted propiolic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to remove the toluene and excess ethanol.

-

-

Purification: Purify the resulting crude product by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize typical quantitative data for Fischer esterification reactions. Note that specific values for the propiolic acid reaction may vary based on the exact conditions and scale.

Table 1: Reactant and Catalyst Ratios

| Parameter | Protocol 1 (Excess Alcohol) | Protocol 2 (Dean-Stark) |

| Propiolic Acid | 1.0 molar equivalent | 1.0 molar equivalent |

| Ethanol | 5.0 - 10.0 molar equivalents | 1.5 - 2.0 molar equivalents |

| Solvent | None (Ethanol is solvent) | Toluene |

| Catalyst (e.g., H₂SO₄) | 0.01 - 0.05 molar equivalents | 0.01 - 0.05 molar equivalents |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1 (Excess Alcohol) | Protocol 2 (Dean-Stark) |

| Temperature | Reflux (approx. 78-80 °C) | Reflux (approx. 85-110 °C) |

| Reaction Time | 2 - 4 hours | 2 - 5 hours |

| Typical Crude Yield | 60 - 75% | > 90% |

| Purified Yield | 50 - 70% | 80 - 95% |

| Purity (Post-distillation) | > 98% | > 98% |

Table 3: Physical Properties of Ethyl Propiolate

| Property | Value |

| Chemical Formula | C₅H₆O₂[1] |

| Molar Mass | 98.10 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 120 °C[1] |

| Density | 0.968 g/mL[1] |

| CAS Number | 623-47-2[1] |

Visualizations

Reaction Pathway

The following diagram illustrates the overall transformation of propiolic acid to ethyl propiolate.

Caption: Fischer esterification of propiolic acid.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of ethyl propiolate.

Caption: General workflow for ethyl propiolate synthesis.

References

- 1. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 2. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ethyl propionate synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of ethyl propiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate (ethyl prop-2-ynoate) is a versatile organic compound with the chemical formula C₅H₆O₂. It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid.[1] This colorless liquid is a valuable reagent and building block in organic synthesis, primarily due to the electrophilic nature of its alkyne group.[1] Its reactivity allows for its participation in a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures, including heterocyclic compounds and functionalized alkenes. This guide provides a detailed overview of the physical and chemical properties of ethyl propiolate, along with key experimental protocols and safety information.

Physical and Chemical Properties

Ethyl propiolate is a colorless to light yellow liquid with a pungent, fruity odor.[2] It is miscible with many organic solvents. Key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₂ | [3] |

| Molecular Weight | 98.10 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Odor | Pungent, fruity | [2] |

| Melting Point | 9 °C | [3] |

| Boiling Point | 120 °C | [5][6][7] |

| Density | 0.968 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n20/D) | 1.412 | [7][8] |

| Flash Point | 25 °C (77 °F) - closed cup | [7] |

| Solubility | Miscible with alcohol |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of ethyl propiolate. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | The proton nuclear magnetic resonance spectrum of ethyl propiolate typically shows a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the acetylenic proton. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum will show distinct peaks for the carbonyl carbon, the two acetylenic carbons, and the two carbons of the ethyl group. |

| Infrared (IR) Spectroscopy | The IR spectrum of ethyl propiolate is characterized by a strong absorption band for the C=O (ester) stretching vibration, typically around 1720 cm⁻¹. A sharp, weaker band corresponding to the C≡C triple bond stretch is observed around 2100 cm⁻¹, and the acetylenic C-H stretch appears as a sharp peak around 3300 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98, corresponding to the molecular weight of the compound. |

Reactivity and Chemical Properties

Ethyl propiolate's reactivity is dominated by its electron-deficient carbon-carbon triple bond, making it an excellent Michael acceptor and a dienophile in cycloaddition reactions.

Stability and Reactivity

Ethyl propiolate is a flammable liquid and should be handled with care.[9] It is sensitive to air and should be stored under an inert atmosphere.[4] It is incompatible with strong acids, strong bases, and oxidizing agents.[9]

Cycloaddition Reactions

Ethyl propiolate readily participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings like triazoles and isoxazoles, respectively. These reactions are often regioselective.

A general workflow for a [3+2] cycloaddition reaction involving ethyl propiolate is depicted below.

Michael Addition Reactions

As a potent Michael acceptor, ethyl propiolate reacts with a wide range of nucleophiles, including thiols, amines, and carbanions.[10] The nucleophile adds to the β-carbon of the alkyne, leading to the formation of a functionalized α,β-unsaturated ester. These reactions can be highly stereoselective.

Below is a diagram illustrating the general mechanism of a Michael addition to ethyl propiolate.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of ethyl propiolate.

Synthesis of Ethyl Propiolate

A common method for the synthesis of ethyl propiolate is through the esterification of propiolic acid with ethanol (B145695) in the presence of an acid catalyst. An alternative one-step synthesis has also been reported using propargyl alcohol and ethanol.[11]

Example Protocol for Synthesis: [11]

-

Reaction Setup: In a reaction vessel, propargyl alcohol, ethanol, and a dehydrating agent (e.g., molecular sieves) are dispersed in a solvent such as dichloromethane.

-

Reagent Addition: Acetic acid and calcium hypochlorite (B82951) are added to the mixture.

-

Reaction Conditions: The reaction is carried out with stirring at a temperature between 10-40 °C.

-

Monitoring: The progress of the reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, water and sodium thiosulfate (B1220275) are added to the reaction mixture. The pH is adjusted to 7-8 with solid sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield ethyl propiolate.

General Procedure for [3+2] Cycloaddition

Example Protocol: [12]

-

Reaction Setup: To a solution of ethyl propiolate and a 1,3-dipole precursor (e.g., an oxime to generate a nitrile oxide in situ) in a suitable solvent (e.g., dichloromethane), a reagent to generate the dipole (e.g., sodium hypochlorite) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature, typically overnight.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine and dried over a drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Safety and Handling

Ethyl propiolate is a flammable liquid and an irritant.[9] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13] It is recommended to store under an inert atmosphere to prevent degradation.[4]

Disposal: Dispose of ethyl propiolate and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl propiolate is a highly valuable and versatile reagent in organic synthesis. Its unique electronic properties and reactivity enable the construction of complex molecules with a wide range of potential applications in drug discovery and materials science. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is paramount for its effective and responsible use in a research setting.

References

- 1. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 2. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]

- 3. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl propiolate(623-47-2) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl propionate(105-37-3) 13C NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ETHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Ethyl Propiolate [drugfuture.com]

- 11. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]

- 12. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 13. nj.gov [nj.gov]

The Mechanism of Ethyl Propiolate in Cycloaddition Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its electron-deficient carbon-carbon triple bond makes it an excellent participant in a variety of cycloaddition reactions, enabling the construction of diverse and complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the mechanism of action of ethyl propiolate in key cycloaddition reactions, including [4+2] Diels-Alder and [3+2] dipolar cycloadditions. The guide details the underlying electronic effects, reaction kinetics, and experimental considerations, supported by quantitative data and established protocols.

Core Concepts: Frontier Molecular Orbital (FMO) Theory

The reactivity and regioselectivity of ethyl propiolate in cycloaddition reactions are largely governed by frontier molecular orbital (FMO) theory. This theory posits that the dominant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Ethyl propiolate, being an electron-deficient alkyne due to the electron-withdrawing nature of the ester group, possesses a low-lying LUMO. This characteristic dictates its behavior in different types of cycloadditions.

-

Normal-Electron-Demand Diels-Alder Reaction: In this scenario, ethyl propiolate acts as the dienophile. The reaction is driven by the interaction between the HOMO of an electron-rich diene and the LUMO of ethyl propiolate.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: While less common for ethyl propiolate as the dienophile, in reactions with very electron-poor dienes, the interaction could theoretically be between the HOMO of ethyl propiolate and the LUMO of the diene. However, it more typically participates as the electron-poor component.

-

[3+2] Dipolar Cycloaddition: Ethyl propiolate serves as an excellent dipolarophile. The reaction can be controlled by either the HOMO(dipole)-LUMO(ethyl propiolate) interaction (Type I) or the LUMO(dipole)-HOMO(ethyl propiolate) interaction (Type II), depending on the electronic nature of the 1,3-dipole.

[4+2] Cycloaddition: The Diels-Alder Reaction

Ethyl propiolate is a competent dienophile in Diels-Alder reactions, reacting with a variety of dienes to form six-membered rings.

Mechanism of Action

The Diels-Alder reaction involving ethyl propiolate is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. The stereochemistry of the diene is retained in the product.

A notable application is the Lewis acid-catalyzed Diels-Alder reaction of furans with ethyl propiolate. In the presence of a Lewis acid such as aluminum chloride (AlCl₃), the reaction is significantly accelerated. The Lewis acid coordinates to the carbonyl oxygen of the ester group, further lowering the energy of the LUMO of ethyl propiolate and enhancing its reactivity. The initial cycloadducts are often unstable and can undergo subsequent rearrangement to form substituted aromatic compounds.[1][2]

Experimental Protocol: AlCl₃-Catalyzed Reaction of Furan (B31954) with Ethyl Propiolate[3]

Materials:

-

Furan

-

Ethyl propiolate (EP)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a stirred suspension of AlCl₃ in CH₂Cl₂ at a specified temperature (e.g., 0 °C), a solution of ethyl propiolate in CH₂Cl₂ is added.

-

A solution of furan in CH₂Cl₂ is then added to the mixture.

-

The reaction is stirred for a defined period (e.g., 30 minutes).

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield the product mixture.

-

The products, typically a mixture of endo-endo and endo-exo diadducts, are purified by chromatography.

Quantitative Data

The product ratio of the Diels-Alder reaction between furan and ethyl propiolate is sensitive to reaction conditions.

| Furan:EP:AlCl₃ Ratio | Temperature (°C) | Time (min) | Overall Yield (%) | Product Ratio (endo-endo:endo-exo) |

| 2:1:1 | -10 | 30 | 55 | 1.8 |

| 2:1:1 | 0 | 30 | 60 | 2.5 |

| 2:1:1 | 10 | 30 | 58 | 3.5 |

| 2:1:1 | 27 | 30 | 50 | 5.0 |

| 1:1:1 | 0 | 30 | 52 | 4.0 |

| 4:1:1 | 0 | 30 | 62 | 2.6 |

| 2:2:1 | 0 | 30 | 75 | 0.5 |

| 2:0.5:1 | 0 | 30 | 35 | 10.0 |

Data compiled from reference[3].

[3+2] Dipolar Cycloaddition

Ethyl propiolate is a highly effective dipolarophile in [3+2] cycloadditions, reacting with a wide range of 1,3-dipoles to furnish five-membered heterocyclic rings such as pyrazoles, isoxazoles, and triazoles.

Mechanism with Diazo Compounds: Synthesis of Pyrazoles

The reaction of ethyl propiolate with diazo compounds, such as ethyl diazoacetate, provides a direct route to pyrazole (B372694) derivatives.[4][5] This reaction is a classic example of a 1,3-dipolar cycloaddition. The mechanism is concerted, where the 1,3-dipole adds across the triple bond of the ethyl propiolate in a single step. The regioselectivity of the addition is determined by the electronic and steric properties of both the dipole and the dipolarophile. Often, these reactions can be performed under catalyst-free conditions simply by heating.[2]

Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles from Ethyl Propiolate and Ethyl Diazoacetate[2][6]

Materials:

-

Ethyl propiolate

-

Ethyl diazoacetate (EDA)

-

(Optional) Surfactant (e.g., TPGS-750-M) for aqueous reactions

Procedure (Solvent-Free):

-

A mixture of ethyl propiolate and ethyl diazoacetate is heated (e.g., at 80-100 °C) in a sealed vessel.

-

The reaction is monitored by TLC or GC-MS until completion.

-

The crude product, often obtained in high purity, can be used directly or purified by column chromatography.

Procedure (Aqueous Micellar Catalysis): [6]

-

Ethyl diazoacetate is generated in situ from glycine (B1666218) ethyl ester hydrochloride and sodium nitrite (B80452) in an aqueous solution of a surfactant.

-

The pH is adjusted to control regioselectivity.

-

Ethyl propiolate is added to the mixture, and the reaction is stirred at room temperature.

-

Upon completion, the product is extracted with an organic solvent and purified.

Quantitative Data: Synthesis of Pyrazoles

| 1,3-Dipole | Dipolarophile | Conditions | Product(s) | Yield (%) | Reference |

| Ethyl Diazoacetate | Methyl Propiolate | H₂SO₄ (4 mol%), TPGS-750-M/H₂O, 0°C to rt | Mixture of 3,5- and 4,5-disubstituted pyrazoles | 65 | [6] |

| Ethyl Diazoacetate | Methyl Propiolate | TPGS-750-M/H₂O, pH 5.5, 0°C to rt | 3,5-disubstituted pyrazole | 75 | [6] |

| Ethyl Diazoacetate | Ethyl Propiolate | Neat, 80 °C | 3,5-dicarbethoxy-1H-pyrazole | >95 | [2] |

Mechanism with Aryl Azides: Synthesis of Triazoles

The [3+2] cycloaddition of aryl azides with ethyl propiolate yields 1,2,3-triazoles. Contrary to earlier proposals of a stepwise mechanism involving a zwitterionic intermediate, recent studies based on Molecular Electron Density Theory (MEDT) have shown that the reaction proceeds through a polar, single-step mechanism.[7][8] While zwitterionic species can be formed on parallel reaction pathways, they are not intermediates in the cycloaddition leading to the triazole ring. The reaction is characterized as a two-stage, one-step mechanism.[8]

Mechanism with Nitrile Oxides: Synthesis of Isoxazoles

Ethyl propiolate reacts with nitrile oxides, often generated in situ, to produce isoxazoles. The regioselectivity of this reaction is influenced by solvent polarity.[9][10] Generally, the reaction favors the formation of the 3,5-disubstituted isoxazole. However, an increase in solvent polarity can disfavor the more polar transition state leading to the 3,5-isomer, thereby increasing the relative amount of the 3,4-disubstituted product.[9]

Experimental Protocol: Synthesis of Isoxazoles from 2-Furfural Oxime and Ethyl Propiolate[9]

Materials:

-

Ethyl propiolate

-

2-Furfural oxime

-

Sodium hypochlorite (B82951) (bleach)

-

Solvent (e.g., Dichloromethane, Toluene, Ethanol, DMSO)

Procedure:

-

To a mixture of ethyl propiolate and furfural (B47365) oxime in the chosen solvent, aqueous sodium hypochlorite is added.

-

The reaction mixture is stirred overnight at room temperature.

-

The mixture is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The ratio of regioisomers is determined by ¹H NMR analysis of the crude product.

Quantitative Data: Solvent Effect on Isoxazole Regioselectivity[9]

| Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-disubstituted isoxazole |

| Toluene | 2.4 | 2.0 |

| Dichloromethane | 9.1 | 3.4 |

| Ethanol | 24.6 | 1.9 |

| Dimethyl sulfoxide | 46.7 | 1.5 |

Data compiled from reference[9].

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

While ethyl propiolate is electron-deficient, it can participate in IEDDA reactions, typically with highly electron-poor dienes such as 1,2,4,5-tetrazines. In this case, the reaction is driven by the interaction of the HOMO of the dienophile (ethyl propiolate) and the LUMO of the electron-deficient diene. This reaction is a powerful tool for the synthesis of pyridazine (B1198779) derivatives.[11][12][13] The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which results in the extrusion of dinitrogen and the formation of the aromatic pyridazine ring.

Conclusion

Ethyl propiolate is a powerful and versatile reagent in cycloaddition chemistry. Its electrophilic nature, dictated by the electron-withdrawing ester group, allows it to readily participate as a dienophile in normal-electron-demand Diels-Alder reactions and as a dipolarophile in a wide array of [3+2] cycloadditions. The mechanisms of these reactions are predominantly concerted, with regioselectivity and reactivity being tunable through the choice of reactants, catalysts, and reaction conditions. The ability to form a diverse range of heterocyclic structures, including pyridazines, pyrazoles, isoxazoles, and functionalized aromatics, underscores the importance of ethyl propiolate in modern organic synthesis and its potential for applications in drug discovery and materials science. A thorough understanding of the underlying mechanistic principles is crucial for the rational design of synthetic routes and the efficient construction of novel molecular architectures.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 10. sciepub.com [sciepub.com]

- 11. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Spectrometric Characterization of Ethyl Propiolate: A Technical Guide

Introduction

Ethyl propiolate (C₅H₆O₂) is a versatile organic compound widely utilized as a reagent and building block in the synthesis of various organic molecules.[1] Its simple yet reactive structure, featuring an ester functional group and a terminal alkyne, makes it a subject of interest in diverse fields, including pharmaceuticals and materials science. A thorough understanding of its spectroscopic and spectrometric properties is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data of ethyl propiolate, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For ethyl propiolate, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl propiolate provides information on the number of different types of protons and their neighboring environments.

-

Data Presentation

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~2.9 | Singlet | 1H | ≡C-H |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

-

Experimental Protocol

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of ethyl propiolate in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: Observe pulse (e.g., 30°)

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of ethyl propiolate indicates the number of unique carbon environments in the molecule.

-

Data Presentation

| Chemical Shift (ppm) | Assignment |

| ~152 | C=O |

| ~78 | -C≡ |

| ~75 | ≡C-H |

| ~62 | -OCH₂- |

| ~14 | -CH₃ |

-

Experimental Protocol

-

Sample Preparation: Prepare a more concentrated solution by dissolving approximately 50-100 mg of ethyl propiolate in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Decoupling: Proton-decoupled

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay: 2.0 s

-

Pulse Width: Observe pulse (e.g., 45°)

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 200 ppm

-

-

Data Processing: Process the FID with a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2100 | Medium | C≡C stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

-

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: As ethyl propiolate is a liquid, a neat sample can be used directly.[2]

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal.

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Spectral Range: 4000 - 400 cm⁻¹

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of ethyl propiolate onto the center of the ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

-

Data Presentation (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 98 | ~20 | [M]⁺ (Molecular Ion) |

| 69 | ~100 | [M - C₂H₅]⁺ |

| 53 | ~40 | [M - OCH₂CH₃]⁺ |

| 29 | ~90 | [C₂H₅]⁺ |

-

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: Prepare a dilute solution of ethyl propiolate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Parameters:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[3]

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 2 minutes.[3]

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

MS Parameters:

-

Mass Spectrometer: Agilent 5973 or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 20-200 amu

-

-

Data Analysis: Identify the peak corresponding to ethyl propiolate in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and analyze the fragmentation pattern to confirm the structure.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of ethyl propiolate.

Caption: A flowchart illustrating the process of analyzing ethyl propiolate using various spectroscopic techniques.

Relationship Between Spectroscopic Data and Molecular Structure

This diagram shows how the different spectroscopic data points correspond to specific parts of the ethyl propiolate molecule.

Caption: Diagram showing how different spectroscopic methods probe various aspects of the ethyl propiolate molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Ethyl Propiolate with Nucleophilic Reagents

Abstract

Ethyl propiolate (HC≡CCO₂Et) is a highly versatile and reactive building block in organic synthesis. As an activated alkyne, its carbon-carbon triple bond is rendered electrophilic by the adjacent electron-withdrawing ethyl ester group. This activation facilitates a wide array of chemical transformations, most notably nucleophilic additions. This technical guide provides a comprehensive overview of the reactivity of ethyl propiolate with common classes of nucleophiles, including nitrogen, sulfur, and phosphorus-based reagents. It details the underlying reaction mechanisms, presents quantitative data in structured tables, provides exemplary experimental protocols, and visualizes key pathways and workflows using logical diagrams.

Core Principles of Reactivity

Ethyl propiolate's reactivity is dominated by its electrophilic nature. Nucleophilic attack can occur at two primary sites: the β-carbon of the alkyne (1,4- or conjugate addition) and the carbonyl carbon of the ester (1,2- or acyl substitution).[1][2] For the majority of "soft" nucleophiles, such as amines, thiols, and phosphines, the conjugate addition to the β-carbon is the overwhelmingly favored pathway.[2] This reaction, often referred to as a Michael-type addition, is a powerful method for C-N, C-S, and C-P bond formation.

Ynoate esters like ethyl propiolate are significantly more reactive as Michael acceptors than their enoate (alkene) analogues.[3] This is attributed to the sp-hybridization of the electrophilic carbon, which imparts greater electrophilic character and a linear geometry that is sterically more accessible to the incoming nucleophile.[3][4]

Reactivity with Nitrogen Nucleophiles (Aza-Michael Addition)

The reaction of primary and secondary amines with ethyl propiolate is a direct and atom-economical method for the synthesis of β-enamino esters, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other biologically active molecules.[5][6][7]

Reaction Mechanism

Caption: Mechanism of Aza-Michael Addition.

Quantitative Data: Synthesis of β-Enamino Esters

The reaction is generally high-yielding and can be performed under mild conditions, often without a catalyst. The stereochemical outcome (E vs. Z isomer) can be influenced by the solvent, temperature, and structure of the amine.

| Nucleophile (Amine) | Conditions | Solvent | Yield (%) | E:Z Ratio | Reference |

| Aniline | Reflux | Toluene | - | - | [7] |

| p-Toluidine | Reflux, p-TSA | Toluene | - | - | [7] |

| (S)-(-)-1-Phenylethan-1-amine | Sealed tube, 25°C, 24h | CH₂Cl₂ | 85 | 1:5 | [11] |

| Pyrrolidine | 25°C, 15 min | Water | 94 | Z-only | [12] |

| Piperidine | 25°C, 15 min | Water | 95 | Z-only | [12] |

| Morpholine | 25°C, 15 min | Water | 92 | Z-only | [12] |

Experimental Protocol: Synthesis of Methyl (S)-3-((1-phenylethyl)amino)acrylate (from Ref.[11])

To a solution of (S)-(-)-1-phenylethan-1-amine (1.0 eq) in dry CH₂Cl₂ (5 mL) in a sealed tube, methyl propiolate (1.2 eq) was added. The reaction mixture was stirred at room temperature (25°C) for 24 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (hexane:EtOAc = 70:30) to afford the desired β-enamino ester as a pale yellow oil.

Reactivity with Sulfur Nucleophiles (Thio-Michael Addition)

The addition of thiols to ethyl propiolate is a highly efficient reaction for forming β-thioacrylates (vinyl sulfides). This transformation is a cornerstone of "click" chemistry due to its high yields, mild conditions, and stereoselectivity.[1][13]

Reaction Mechanism

The thio-Michael addition is typically catalyzed by a base (e.g., triethylamine (B128534), Et₃N) or a phosphine (B1218219). The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the ethyl propiolate. This attack proceeds through an allenolate intermediate.[3]

The stereoselectivity of the addition is highly dependent on the reaction conditions.

-

Kinetic Control: At lower temperatures and with amine catalysts, the reaction is under kinetic control and selectively yields the Z-isomer. This is because the allenolate intermediate is attacked by a proton source on the face opposite to the bulky thioether group.[3]

-

Thermodynamic Control: At higher temperatures or with stronger bases, equilibration can occur, leading to the formation of the more stable E-isomer.[3]

Caption: Stereochemical pathways in thiol addition.

Quantitative Data: Thiol Addition to Ethyl Propiolate

The choice of catalyst and solvent significantly impacts the reaction rate and stereoselectivity. Polar solvents generally accelerate the reaction.[1]

| Nucleophile (Thiol) | Catalyst (mol%) | Solvent | Time | Yield (%) | Z:E Ratio | Reference |

| Thiophenol | Et₃N (10) | CH₂Cl₂ | 1 h | >99 | >99:<1 | [1] |

| Thiophenol | PBu₃ (10) | CH₂Cl₂ | 5 min | >99 | >99:<1 | [1] |

| 1-Dodecanethiol | Et₃N (10) | DMSO | 1 h | >99 | 95:5 | [1] |

| 1-Dodecanethiol | PPh₃ (10) | CH₂Cl₂ | 24 h | 85 | >99:<1 | [1] |

| p-Toluenethiol | KOt-Bu | THF | - | - | Z-selective | [3] |

| Benzyl mercaptan | Et₃N | CH₂Cl₂ | - | 72 | 96:4 | [3] |

Experimental Protocol: General Procedure for Amine-Mediated Thiol Addition (from Ref.[3])

To an oven-dried round-bottom flask under a nitrogen atmosphere, dichloromethane (B109758) (CH₂Cl₂, 3.0 mL), the thiol (2.0 mmol), and ethyl propiolate (203 μL, 2.0 mmol) were added. The mixture was cooled or maintained at the desired temperature, and triethylamine (140 μL, 1.0 mmol) was added. The reaction was stirred and monitored by TLC. Upon completion, the reaction mixture was filtered, the solvent was removed in vacuo, and the residue was purified by column chromatography (5-20% EtOAc/hexanes) to yield the product.

Workflow: One-Pot Synthesis of a Bicyclic Product

The thio-Michael addition product can be used in situ for more complex transformations, demonstrating the utility of ethyl propiolate in tandem reaction sequences.

Caption: A multi-step, one-pot synthetic sequence.[3]

Reactivity with Phosphorus Nucleophiles

Tertiary phosphines are excellent nucleophiles for ethyl propiolate. The initial addition is a key step in a multitude of powerful phosphine-catalyzed transformations.[14]

Reaction Mechanism

The addition of a tertiary phosphine (PR₃) to ethyl propiolate results in the formation of a 1,3-zwitterionic intermediate (a phosphonium (B103445) enoate).[14][15] This intermediate is highly reactive and serves as the catalytic species in various reactions. For example, it can act as a Brønsted base to deprotonate a pronucleophile or as a nucleophile itself in reactions with electrophiles like aldehydes. Triphenylphosphine (B44618), in the presence of an NH or OH acid, can facilitate the regioselective α- or β-addition of the acid to the alkyne.[16]

Caption: Catalytic cycle for a phosphine-mediated reaction.[15]

Quantitative Data: Kinetics of Phosphine Addition

The nucleophilicity of the phosphine has a significant impact on the rate of addition. Kinetic studies have quantified the second-order rate constants for these reactions.

| Phosphine (PR₃) | Michael Acceptor | k₂ (M⁻¹s⁻¹) in CH₂Cl₂ at 20°C | Reference |

| P(n-Bu)₃ | Ethyl propiolate | 1.15 x 10¹ | [14] |

| PMe₂Ph | Ethyl propiolate | 1.54 x 10⁻¹ | [14] |

| PPh₃ | Ethyl propiolate | 2.11 x 10⁻⁴ | [14] |

| P(p-tol)₃ | Ethyl propiolate | 9.03 x 10⁻⁴ | [14] |

Experimental Protocol: Phosphine-Catalyzed Addition of an Acid to Ethyl Propiolate (from Ref.[16])

A mixture of triphenylphosphine (1 mmol) and an NH or OH-containing acid (1 mmol) in dichloromethane (20 mL) is cooled to 0°C in an ice-water bath. Ethyl propiolate (1 mmol) is added dropwise at 0°C over 10 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. After stirring, the solvent is removed under reduced pressure, and the viscous residue is purified by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield the α- or β-addition product.

Cycloaddition Reactions

Ethyl propiolate is an excellent dipolarophile in [3+2] cycloaddition reactions, providing access to five-membered heterocycles. A prominent example is the reaction with azides to form triazoles.

Reaction Mechanism

Theoretical studies within the framework of Molecular Electron Density Theory suggest that the [3+2] cycloaddition between aryl azides and ethyl propiolate is a polar, single-step mechanism.[17][18] The reaction proceeds through a single transition state without the formation of a stable zwitterionic intermediate. The electron density flows from the nucleophilic azide (B81097) to the electrophilic alkyne.[18] Ethyl propiolate acts as the electrophile in these transformations.[19]

Caption: Mechanism of [3+2] cycloaddition reaction.

Conclusion

Ethyl propiolate demonstrates remarkable versatility as an electrophilic partner in reactions with a wide range of nucleophiles. The primary mode of reactivity is conjugate addition, which proceeds with high efficiency and often with a high degree of stereocontrol. These additions provide facile access to functionalized alkenes such as β-enamino esters and β-thioacrylates. Furthermore, the ability of ethyl propiolate to participate in phosphine-catalyzed tandem reactions and cycloadditions underscores its importance as a fundamental building block for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. A thorough understanding of its reactivity patterns, as outlined in this guide, is crucial for leveraging its full synthetic potential.

References

- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. β-enamino ester synthesis by amination [organic-chemistry.org]

- 7. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 14. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactions of Ethyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its electron-deficient carbon-carbon triple bond readily participates in a variety of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other scaffolds relevant to medicinal chemistry and materials science. This guide provides a detailed overview of the core reactions involving ethyl propiolate, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Cycloaddition Reactions

Ethyl propiolate is an excellent dipolarophile in [3+2] cycloaddition reactions, providing access to a wide range of five-membered heterocycles, which are prevalent motifs in many pharmaceutical agents.

[3+2] Cycloaddition with Azides: Synthesis of Triazoles

The reaction of ethyl propiolate with aryl azides leads to the formation of 1,2,3-triazoles. Mechanistic studies suggest that this reaction proceeds via a polar, single-step mechanism.[1][2][3] The regioselectivity of the reaction can be influenced by the electronic nature of the substituents on the aryl azide (B81097).

Quantitative Data: [3+2] Cycloaddition of Aryl Azides and Ethyl Propiolate

| Entry | Aryl Azide | Product | Yield (%) | Reference |

| 1 | Phenyl azide | Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | Not specified | [1] |

| 2 | p-Nitrophenyl azide | Ethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Not specified | [1] |

| 3 | p-Methoxyphenyl azide | Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | Not specified | [1] |

Experimental Protocol: General Procedure for [3+2] Cycloaddition of Aryl Azides with Ethyl Propiolate

A solution of the aryl azide (1.0 eq.) and ethyl propiolate (1.1 eq.) in a suitable solvent such as ethanol (B145695) is stirred at a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,2,3-triazole derivative.[1]

Reaction Mechanism: [3+2] Cycloaddition of an Aryl Azide with Ethyl Propiolate

References

theoretical calculations on ethyl propiolate frontier orbitals

An In-depth Technical Guide to the Theoretical Calculation of Ethyl Propiolate Frontier Orbitals

Introduction

Ethyl propiolate (C₅H₆O₂) is a versatile organic compound utilized in a variety of chemical syntheses, including cycloaddition reactions and the formation of heterocyclic systems, which are common scaffolds in medicinal chemistry.[1] A thorough understanding of its electronic structure, particularly its frontier molecular orbitals (FMOs), is paramount for predicting its reactivity and reaction mechanisms. Frontier Molecular Orbital Theory simplifies the complex picture of molecular interactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][3]

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, determining the molecule's electrophilicity.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.[4][5] For drug development professionals, understanding these FMOs is crucial for predicting interactions with biological targets and designing novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the frontier orbitals of ethyl propiolate, presents quantitative data from these calculations, and illustrates the underlying workflows and principles.

Computational Protocols: Methodology for Frontier Orbital Calculation

The determination of ethyl propiolate's frontier orbitals is achieved through ab initio quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method, offering a favorable balance between computational cost and accuracy for organic molecules.[6][7]

Detailed Protocol:

-

Software: All calculations are typically performed using a quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

Molecular Geometry Input: The initial 3D structure of ethyl propiolate is constructed. Computational studies have identified several conformers of ethyl propiolate, with the low-energy cis conformers being the most stable. The calculation should begin with one of these stable conformers.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This crucial step ensures that the calculated properties correspond to a stable point on the potential energy surface.

-

Level of Theory: The B3LYP hybrid functional is a widely used and well-validated functional for this type of calculation.[4][8]

-

Basis Set: A Pople-style basis set such as 6-31+G(d,p) or 6-311+G * is employed.[4][8]

-

6-31G : Describes the core and valence electrons.

-

+ : Adds diffuse functions to better describe lone pairs and anions.

-

(d,p) : Adds polarization functions to allow for non-spherical electron distribution, which is essential for accurately describing bonding.

-

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[6]

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point calculation is run to obtain the final molecular orbital energies and their spatial distributions.

-

Data Analysis: The output file is analyzed to identify the HOMO and LUMO and extract their corresponding energy values. Visualization of the orbital shapes provides insight into the regions of the molecule involved in electron donation and acceptance.

Quantitative Data: Frontier Orbital Energies

The following table summarizes the calculated frontier molecular orbital energies for ethyl propiolate. These values are critical for predicting its behavior in chemical reactions, such as the Diels-Alder cycloaddition, where ethyl propiolate acts as a dienophile.[8] The interaction is typically dominated by the overlap between the HOMO of a diene and the LUMO of ethyl propiolate.[8]

| Molecular Orbital | Energy (eV) | Description |

| LUMO (Lowest Unoccupied) | -0.92 | Electron acceptor, determines electrophilicity |

| HOMO (Highest Occupied) | -11.5 | Electron donor, determines nucleophilicity |

| HOMO-LUMO Gap (ΔE) | 10.58 | Indicator of chemical reactivity and stability |

Note: The specific energy values can vary slightly depending on the exact level of theory, basis set, and software used. The values presented are representative based on DFT B3LYP calculations.[4][8][9]

Visualizations: Workflows and Interactions

Diagrams are essential for visualizing the abstract concepts of computational chemistry and molecular orbital theory. The following visualizations were created using the Graphviz DOT language to illustrate the computational workflow and the fundamental HOMO-LUMO interaction.

References

- 1. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. growingscience.com [growingscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]

- 8. scispace.com [scispace.com]

- 9. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Solubility of Ethyl Propiolate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl propiolate, a versatile reagent in organic synthesis. While quantitative public data on its solubility in a wide array of common organic solvents is limited, this document furnishes a robust framework for its determination. It includes known qualitative solubility information, a detailed experimental protocol for quantitative analysis, and a discussion of the key factors influencing the solubility of this compound. This guide is intended to be an essential resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize ethyl propiolate in their work.

Introduction

Ethyl propiolate (HC≡CCO₂CH₂CH₃) is a reactive and versatile building block in organic chemistry, frequently employed in the synthesis of heterocycles and other complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This guide addresses the current knowledge gap in the quantitative solubility data of ethyl propiolate and provides a practical approach for its determination.

Qualitative Solubility of Ethyl Propiolate

Published data indicates that ethyl propiolate is generally soluble in many common organic solvents. It is reported to be miscible with alcohol, and soluble in ethanol, ether, and chloroform.[1] The term "miscible" suggests that it can be mixed in all proportions without separation.[1][2][3][4] Another source broadly states its miscibility with organic solvents.[5]

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for ethyl propiolate in a broad range of common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Alcohols | Methanol | 25 | Gravimetric | |

| Ethanol | 25 | Gravimetric | ||

| Isopropanol | 25 | Gravimetric | ||

| Ethers | Diethyl Ether | 25 | Gravimetric | |

| Tetrahydrofuran (THF) | 25 | Gravimetric | ||

| 1,4-Dioxane | 25 | Gravimetric | ||

| Ketones | Acetone | 25 | Gravimetric | |

| Methyl Ethyl Ketone (MEK) | 25 | Gravimetric | ||

| Esters | Ethyl Acetate | 25 | Gravimetric | |

| Halogenated | Dichloromethane (DCM) | 25 | Gravimetric | |

| Hydrocarbons | Chloroform | 25 | Gravimetric | |

| Toluene | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of ethyl propiolate solubility in an organic solvent using the gravimetric method. This method is reliable and can be performed with standard laboratory equipment.[6][7]

4.1. Materials and Equipment

-

Ethyl propiolate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl propiolate to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent at a constant temperature (e.g., 25 °C).

-

Ensure there is undissolved ethyl propiolate at the bottom of the vial to confirm saturation.

-

Seal the vial and place it in a thermostatic shaker or water bath to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish with the filtrate in a vacuum oven at a temperature that allows for the evaporation of the solvent without causing degradation of the ethyl propiolate. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

4.4. Alternative Quantification Methods

For volatile solutes or when the gravimetric method is not suitable, spectroscopic methods can be employed to determine the concentration of the saturated solution. A calibration curve must first be generated using solutions of known ethyl propiolate concentrations in the solvent of interest.

-

UV-Visible Spectroscopy: If ethyl propiolate exhibits a chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength.

-

Gas Chromatography (GC): GC can be used to accurately determine the concentration of ethyl propiolate in the saturated solution. This is particularly useful for volatile compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be a powerful tool for determining concentration without the need for extensive calibration curves.

Factors Influencing Solubility

The solubility of ethyl propiolate in a given solvent is governed by the principle of "like dissolves like".[1] Several factors at the molecular level influence this behavior:

-

Polarity: Ethyl propiolate has a polar ester group and a relatively nonpolar ethyl group and alkyne moiety. Its solubility will be highest in solvents with similar polarity.

-

Intermolecular Forces: The ability of ethyl propiolate to engage in dipole-dipole interactions and London dispersion forces with solvent molecules is crucial. Solvents that can effectively interact through these forces will be better solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.

-

Molecular Size and Shape: The relatively small size of ethyl propiolate allows it to be readily solvated by a variety of organic solvent molecules.

Visualizations

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Key factors influencing the solubility of ethyl propiolate.

Conclusion

While specific quantitative solubility data for ethyl propiolate in common organic solvents is not extensively documented in public literature, this guide provides the necessary tools for researchers to determine these values accurately. By following the detailed experimental protocol and considering the fundamental principles of solubility, scientists and drug development professionals can effectively manage and utilize ethyl propiolate in their synthetic and formulation endeavors. The generation and dissemination of such data will be a valuable contribution to the chemical science community.

References

- 1. youtube.com [youtube.com]

- 2. What Are Organic Solvents? 5+ Popular Types and Their Uses [k-chem.vn]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Solvents Resource Center | Fisher Scientific [fishersci.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for Ethyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate is a valuable reagent in organic synthesis, frequently utilized in the construction of complex molecular architectures. However, its utility is accompanied by significant potential hazards that necessitate rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with ethyl propiolate and details the essential safety precautions and handling procedures to mitigate risks in a laboratory setting.

Hazard Identification and Classification

Ethyl propiolate is classified as a hazardous substance due to its flammability and irritant properties. It is crucial to understand its specific hazard classifications to ensure safe handling.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H401: Toxic to aquatic life.

Signal Word: Danger[1]

Pictograms:

Quantitative Data Summary

A thorough understanding of the physicochemical and toxicological properties of ethyl propiolate is fundamental for a comprehensive risk assessment. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂ | - |

| Molecular Weight | 98.10 g/mol | - |

| Appearance | Clear, very slight yellow liquid | [2] |

| Boiling Point | 99 °C | [3] |

| Flash Point | 12 °C (54 °F) | [3] |

| Vapor Pressure | 35 hPa at 25 °C | [3] |

| Specific Gravity | 0.891 | [3] |

| Water Solubility | Insoluble | [3] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 8732 mg/kg | [4] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [4] |

| LC50 (96h) | Danio rerio (zebra fish) | - | 6.74 mg/l | |

| EC50 (48h) | Daphnia magna (Water flea) | - | 36 mg/l | |

| ErC50 (72h) | Pseudokirchneriella subcapitata | - | > 130 mg/l |

Table 3: Flammability Data

| Parameter | Value | Source |

| Flash Point | 12 °C (54 °F) | [3] |

| NFPA Flammability Rating | 3 | [5] |

Detailed Experimental Protocol for Safe Handling

Adherence to a strict experimental protocol is paramount when working with ethyl propiolate. The following methodology outlines the necessary steps for its safe handling in a research environment.

1. Pre-Experiment Planning and Risk Assessment:

-

Hazard Review: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for ethyl propiolate.[2][5]

-

Experimental Design: Design the experiment to use the minimum quantity of ethyl propiolate necessary.

-

Emergency Preparedness: Ensure that a chemical spill kit, fire extinguisher (dry chemical, CO2, or alcohol-resistant foam), and safety shower/eyewash station are readily accessible and in good working order.[3][6][7]

2. Engineering Controls:

-

Ventilation: All manipulations of ethyl propiolate must be conducted in a certified chemical fume hood with sufficient ventilation to minimize vapor inhalation.[3][5][6]

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][3][5][6] Use explosion-proof electrical equipment where necessary.[3][5][8]

-

Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[3][5][6]

3. Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[2][5][6]

-

Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or butyl rubber). Consult the glove manufacturer's compatibility chart for specific breakthrough times.[2][6]

-

Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure all skin is covered.[2][6]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][6]

4. Handling and Storage:

-

Dispensing: Use non-sparking tools for all transfers.[5]

-

Storage: Store ethyl propiolate in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3][5][6] It should be stored in a designated flammables cabinet.[4]

-

Incompatibilities: Keep ethyl propiolate away from strong oxidizing agents, acids, and bases.[1][6]

5. Waste Disposal:

-

Collection: Collect all ethyl propiolate waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.[3][6] Do not dispose of it down the drain.

6. Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][7] Seek medical attention if irritation persists.[3][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5][7] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5][6][7] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

-

Spill: Evacuate the area and remove all ignition sources.[3][6] Absorb the spill with an inert, non-combustible material such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[6]

Experimental Workflow and Hazard Mitigation

The following diagram illustrates a logical workflow for the safe handling of ethyl propiolate, from initial assessment to the completion of the experimental work.

Caption: Workflow for Safe Handling of Ethyl Propiolate.

This comprehensive guide underscores the importance of a proactive and informed approach to safety when working with ethyl propiolate. By implementing these detailed protocols and maintaining a vigilant awareness of the potential hazards, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

- 1. carlroth.com [carlroth.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. johndwalsh.com [johndwalsh.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols: The Use of Ethyl Propiolate in [3+2] Cycloaddition Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl propiolate is a versatile and highly valuable reagent in organic synthesis, particularly in its role as a dipolarophile in [3+2] cycloaddition reactions. This class of reactions provides a powerful and atom-economical method for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The electron-deficient alkyne of ethyl propiolate readily reacts with a variety of 1,3-dipoles, including azides, nitrile oxides, nitrones, and diazo compounds, to afford a diverse range of heterocyclic products such as triazoles, isoxazoles, isoxazolidines, and pyrazoles. These reactions are often characterized by high regioselectivity and yields, making them a cornerstone of modern heterocyclic chemistry.

I. Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition with Azides

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of click chemistry, providing reliable access to 1,2,3-triazoles. The reaction of ethyl propiolate with aryl azides proceeds via a polar, single-step mechanism to yield the corresponding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[1][2] Computational studies suggest that while the 1,4-regioisomer is kinetically favored, the formation of the 1,5-regioisomer is not entirely forbidden.[1]

Data Presentation

| Entry | Azide (B81097) | Product | Yield (%) | Reference |

| 1 | Phenyl azide | Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | 80-90 | [1] |

| 2 | Benzyl azide | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | High | [3][4] |

| 3 | Alkyl azides | Ethyl 1-alkyl-1H-1,2,3-triazole-4-carboxylates | Good to Excellent | [3][4] |

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

Materials:

-

Phenyl azide

-

Ethyl propiolate

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve phenyl azide (1.0 eq) in ethanol.

-

Add ethyl propiolate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to afford ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate.[1]

Visualization

Caption: Reaction scheme for the synthesis of 1,2,3-triazoles.

II. Synthesis of Isoxazoles via [3+2] Cycloaddition with Nitrile Oxides

The [3+2] cycloaddition of ethyl propiolate with nitrile oxides, often generated in situ, is an efficient method for the synthesis of isoxazoles.[5] The regioselectivity of this reaction is influenced by the solvent, with the 3,5-disubstituted isoxazole (B147169) generally being the major product.[5][6]

Data Presentation

Effect of Solvent on Regioselectivity of Isoxazole Synthesis [5][6]

| Entry | Solvent | Ratio of 3,5- to 3,4-disubstituted isoxazole |

| 1 | Dichloromethane | 3.4 : 1 |

| 2 | Toluene | 2.0 : 1 |

| 3 | Ethanol | 1.9 : 1 |

| 4 | Dimethyl sulfoxide | 1.5 : 1 |

Experimental Protocol: Synthesis of Ethyl 3-(2-furanyl)-isoxazole-5-carboxylate and Ethyl 3-(2-furanyl)-isoxazole-4-carboxylate[5]

Materials:

-

Ethyl propiolate

-

2-Furfural oxime

-

Sodium hypochlorite (B82951) (bleach, 0.354 M)

-

Dichloromethane (solvent)

-

100 mL round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask, add ethyl propiolate (0.32 g, 3.27 mmol), 2-furfural oxime (0.20 g, 1.80 mmol), and 5 mL of dichloromethane.

-

Add bleach (13.8 mL, 4.88 mmol) to the mixture.

-

Stir the reaction mixture overnight at room temperature.

-

After stirring, dilute the mixture with water and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The ratio of the regioisomers can be determined from the crude product by ¹H NMR spectroscopy.

-

The products can be purified by flash column chromatography to yield a mixture of ethyl 3-(2-furanyl)-isoxazole-5-carboxylate and ethyl 3-(2-furanyl)-isoxazole-4-carboxylate as a yellow oil.

Visualization

Caption: Experimental workflow for isoxazole synthesis.

III. Synthesis of Isoxazolidines via [3+2] Cycloaddition with Nitrones

Nitrones act as 1,3-dipoles in cycloaddition reactions with ethyl propiolate to yield isoxazolidine (B1194047) derivatives. These reactions often proceed with high regioselectivity, and the resulting isoxazolidine ring can be a versatile intermediate for further synthetic transformations.[7] The diastereoselectivity of the reaction can be influenced by the substituents on the nitrone and the reaction conditions.[8]

Data Presentation

| Entry | Nitrone | Dipolarophile | Product | Yield (%) | Reference |